Cas no 198995-08-3 (He-LWamide II H-Lys-Pro-Pro-Gly-Leu-Trp-NH2)

He-LWamide II (H-Lys-Pro-Pro-Gly-Leu-Trp-NH2) is a bioactive hexapeptide amide with potential applications in neurobiological and physiological research. Its sequence, featuring a C-terminal amidation, enhances stability and receptor-binding affinity. The presence of lysine (Lys) and proline (Pro) residues contributes to structural rigidity, while the hydrophobic C-terminal (Leu-Trp-NH2) may facilitate interactions with lipid membranes or specific protein targets. This peptide is of interest for studying neuropeptide signaling pathways, particularly in invertebrates, where LWamides are known to modulate neuronal activity. Its well-defined structure and synthetic purity make it suitable for mechanistic studies, ligand-receptor assays, and comparative endocrinology research.
He-LWamide II H-Lys-Pro-Pro-Gly-Leu-Trp-NH2 structure
198995-08-3 structure
Product Name:He-LWamide II H-Lys-Pro-Pro-Gly-Leu-Trp-NH2
CAS No:198995-08-3
MF:C35H53N9O6
MW:695.852027654648
CID:1390694
PubChem ID:71352887
Update Time:2025-11-06

He-LWamide II H-Lys-Pro-Pro-Gly-Leu-Trp-NH2 Chemical and Physical Properties

Names and Identifiers

    • L-Tryptophanamide, L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-
    • He-LWamide II
    • H-LYS-PRO-PRO-GLY-LEU-TRP-NH2
    • Hydra-LWamide II
    • LWAMIDE II
    • He-LWamide II, LWamide II
    • LYS-PRO-PRO-GLY-LEU-TRP-NH2
    • L-Lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide
    • (2S)-N-[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-1-[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
    • 198995-08-3
    • L-Tryptophanamide, L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl- (9CI)
    • DTXSID50777659
    • He-LWamide II H-Lys-Pro-Pro-Gly-Leu-Trp-NH2
    • Inchi: 1S/C35H53N9O6/c1-21(2)17-27(32(47)42-26(31(38)46)18-22-19-39-25-11-4-3-9-23(22)25)41-30(45)20-40-33(48)28-12-7-15-43(28)35(50)29-13-8-16-44(29)34(49)24(37)10-5-6-14-36/h3-4,9,11,19,21,24,26-29,39H,5-8,10,12-18,20,36-37H2,1-2H3,(H2,38,46)(H,40,48)(H,41,45)(H,42,47)/t24-,26-,27-,28-,29-/m0/s1
    • InChI Key: GFYLAMJUEUPBFG-CISYKLKFSA-N
    • SMILES: O=C([C@@H]1CCCN1C([C@H](CCCCN)N)=O)N1CCC[C@H]1C(NCC(N[C@H](C(N[C@H](C(N)=O)CC1=CNC2C=CC=CC1=2)=O)CC(C)C)=O)=O

Computed Properties

  • Exact Mass: 695.41229
  • Monoisotopic Mass: 695.41188044g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 22
  • Complexity: 1220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 239Ų

Experimental Properties

  • Density: 1.279±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.31 g/l) (25 º C),
  • PSA: 238.84

He-LWamide II H-Lys-Pro-Pro-Gly-Leu-Trp-NH2 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H252620-2.5mg
He-LWamide II H-Lys-Pro-Pro-Gly-Leu-Trp-NH2
198995-08-3
2.5mg
$ 380.00 2022-06-04
TRC
H252620-5mg
He-LWamide II H-Lys-Pro-Pro-Gly-Leu-Trp-NH2
198995-08-3
5mg
$ 740.00 2022-06-04
TRC
H252620-10mg
He-LWamide II H-Lys-Pro-Pro-Gly-Leu-Trp-NH2
198995-08-3
10mg
$ 1180.00 2022-06-04
A2B Chem LLC
AB08465-1mg
L-Tryptophanamide, L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl- (9CI)
198995-08-3 > 95%
1mg
$318.00 2024-04-20
A2B Chem LLC
AB08465-5mg
L-Tryptophanamide, L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl- (9CI)
198995-08-3 > 95%
5mg
$495.00 2024-04-20
A2B Chem LLC
AB08465-10mg
L-Tryptophanamide, L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl- (9CI)
198995-08-3 > 95%
10mg
$642.00 2024-04-20

He-LWamide II H-Lys-Pro-Pro-Gly-Leu-Trp-NH2 Related Literature

Additional information on He-LWamide II H-Lys-Pro-Pro-Gly-Leu-Trp-NH2

He-LWamide II (H-Lys-Pro-Pro-Gly-Leu-Trp-NH2, CAS 198995-08-3): A Neuropeptide with Emerging Biomedical Potential

In the rapidly evolving field of bioactive peptides, He-LWamide II (CAS 198995-08-3) has emerged as a fascinating neuropeptide with significant research interest. This hexapeptide, with the sequence H-Lys-Pro-Pro-Gly-Leu-Trp-NH2, belongs to the LWamide family of neuropeptides originally identified in cnidarians. Recent studies suggest potential cross-species biological activities that make He-LWamide II peptide particularly relevant to current neuroscience and therapeutic research.

The molecular structure of He-LWamide II features several noteworthy characteristics. The N-terminal histidine (H) and C-terminal tryptophan amide (Trp-NH2) create a distinctive configuration, while the Pro-Pro sequence contributes to its unique conformational properties. These structural elements are crucial for understanding its potential neuropeptide functions and receptor interactions, topics currently trending in molecular neuroscience research.

Current scientific investigations focus on several promising areas for He-LWamide II applications. Preliminary studies suggest possible neuromodulatory effects, making it a compound of interest for research into neural signaling pathways - a hot topic in neuropharmacology. Additionally, its sequence homology with other bioactive peptides has sparked interest in potential cell communication functions, aligning with growing research into intercellular signaling mechanisms.

From a biochemical perspective, He-LWamide II demonstrates interesting stability characteristics. The presence of two proline residues (Pro-Pro) in its sequence provides resistance to certain proteolytic enzymes, a property that researchers are examining for potential peptide stability enhancement strategies. This aspect is particularly relevant given current pharmaceutical industry focus on improving peptide drug half-lives.

The synthesis of He-LWamide II peptide typically employs solid-phase peptide synthesis (SPPS) methods, with particular attention to maintaining the integrity of the C-terminal amide group (-NH2). Recent advances in peptide synthesis techniques have improved yields and purity levels for this compound, addressing common challenges in producing complex neuropeptides - a frequent search topic among peptide chemists.

In research settings, He-LWamide II (CAS 198995-08-3) is primarily used as a neuroscience research tool. Its applications include studies of neuropeptide receptors and investigations into evolutionary conserved signaling pathways. These research directions correspond with increasing scientific interest in comparative neurobiology and the evolution of neural systems.

Quality control for He-LWamide II involves rigorous analytical testing, including HPLC for purity assessment and mass spectrometry for sequence verification. These quality assurance measures ensure reliable research results, addressing a key concern frequently searched by scientists working with synthetic peptides.

The commercial availability of He-LWamide II peptide has expanded in recent years to meet growing research demand. Suppliers typically offer it in various quantities, from small-scale research amounts to larger batches for extended studies. This availability supports its increasing use in academic and pharmaceutical research contexts.

Storage and handling of He-LWamide II require standard peptide protocols - typically lyophilized at -20°C to maintain stability. Proper storage conditions are essential for preserving its biological activity, a practical consideration often searched by new researchers entering the peptide field.

Future research directions for He-LWamide II may explore its potential interactions with mammalian systems, building on current knowledge of its activity in invertebrate models. Such studies could provide insights into fundamental neuropeptide functions and potentially identify novel therapeutic targets.

From a regulatory perspective, He-LWamide II (CAS 198995-08-3) is classified as a research chemical, intended solely for laboratory use. Researchers must comply with all applicable regulations governing peptide research, a topic of increasing importance in scientific communities.

The scientific literature on He-LWamide II neuropeptide continues to grow, with recent publications examining its structure-activity relationships and potential evolutionary significance. These studies contribute to broader understanding of neuropeptide evolution and function - subjects generating significant interest in comparative neurobiology circles.

Technical support for working with He-LWamide II is available through various scientific suppliers and research institutions. Common inquiries involve solubility recommendations, handling procedures, and experimental applications - practical information frequently sought by researchers new to this peptide.

In conclusion, He-LWamide II (H-Lys-Pro-Pro-Gly-Leu-Trp-NH2) represents an intriguing subject for contemporary neuroscience research. Its unique structure, potential biological activities, and research applications make it a valuable tool for advancing our understanding of neuropeptide systems. As research progresses, this compound may yield important insights into fundamental biological processes and potentially contribute to future therapeutic developments.

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